2-[(E)-2-(Dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol 2-[(E)-2-(Dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol 2-[2-(dimethylamino)ethenyl]-3-nitro-1-phenyl-6-indolol is a member of pyrroles.
Brand Name: Vulcanchem
CAS No.: 352553-02-7
VCID: VC0421231
InChI: InChI=1S/C18H17N3O3/c1-19(2)11-10-16-18(21(23)24)15-9-8-14(22)12-17(15)20(16)13-6-4-3-5-7-13/h3-12,22H,1-2H3/b11-10+
SMILES: CN(C)C=CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-]
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3g/mol

2-[(E)-2-(Dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol

CAS No.: 352553-02-7

Main Products

VCID: VC0421231

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3g/mol

2-[(E)-2-(Dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol - 352553-02-7

CAS No. 352553-02-7
Product Name 2-[(E)-2-(Dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol
Molecular Formula C18H17N3O3
Molecular Weight 323.3g/mol
IUPAC Name 2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol
Standard InChI InChI=1S/C18H17N3O3/c1-19(2)11-10-16-18(21(23)24)15-9-8-14(22)12-17(15)20(16)13-6-4-3-5-7-13/h3-12,22H,1-2H3/b11-10+
Standard InChIKey FHSALPVEMLZVON-ZHACJKMWSA-N
Isomeric SMILES CN(C)/C=C/C1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-]
SMILES CN(C)C=CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-]
Canonical SMILES CN(C)C=CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-]
Description 2-[2-(dimethylamino)ethenyl]-3-nitro-1-phenyl-6-indolol is a member of pyrroles.
PubChem Compound 746614
Last Modified Nov 11 2021
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